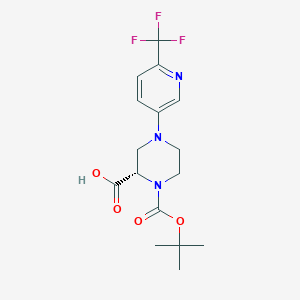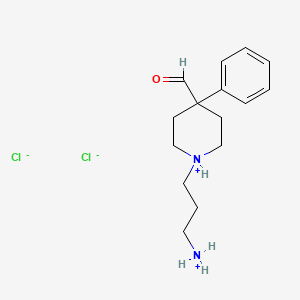
1-(3-Aminopropyl)-4-phenylisonipecotaldehyde dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Aminopropyl)-4-phenylisonipecotaldehyde dihydrochloride is a chemical compound with a complex structure that includes an aminopropyl group, a phenyl group, and an isonipecotaldehyde moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminopropyl)-4-phenylisonipecotaldehyde dihydrochloride typically involves multiple steps, starting with the preparation of the isonipecotaldehyde core. This can be achieved through the reaction of 4-phenylisonipecotic acid with appropriate reagents to form the aldehyde group. The aminopropyl group is then introduced through a nucleophilic substitution reaction, using 3-aminopropylamine as the nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction conditions (such as temperature and pH), and purification techniques like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Aminopropyl)-4-phenylisonipecotaldehyde dihydrochloride can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The aminopropyl group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles like alkyl halides can react with the aminopropyl group under basic conditions.
Major Products
Oxidation: 1-(3-Carboxypropyl)-4-phenylisonipecotaldehyde.
Reduction: 1-(3-Hydroxypropyl)-4-phenylisonipecotaldehyde.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1-(3-Aminopropyl)-4-phenylisonipecotaldehyde dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Aminopropyl)-4-phenylisonipecotaldehyde dihydrochloride involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The phenyl group may contribute to hydrophobic interactions, enhancing the compound’s binding affinity to certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine: Similar in structure but with a longer alkyl chain.
(3-Aminopropyl)triethoxysilane: Contains an aminopropyl group but is used primarily for surface functionalization.
1-(3-Aminopropyl)imidazole: Contains an aminopropyl group but with an imidazole ring instead of an isonipecotaldehyde moiety.
Uniqueness
1-(3-Aminopropyl)-4-phenylisonipecotaldehyde dihydrochloride is unique due to its combination of an aminopropyl group, a phenyl group, and an isonipecotaldehyde core. This unique structure allows it to participate in a variety of chemical reactions and interact with a wide range of molecular targets, making it valuable for diverse scientific applications.
Eigenschaften
CAS-Nummer |
13073-15-9 |
|---|---|
Molekularformel |
C15H24Cl2N2O |
Molekulargewicht |
319.3 g/mol |
IUPAC-Name |
3-(4-formyl-4-phenylpiperidin-1-ium-1-yl)propylazanium;dichloride |
InChI |
InChI=1S/C15H22N2O.2ClH/c16-9-4-10-17-11-7-15(13-18,8-12-17)14-5-2-1-3-6-14;;/h1-3,5-6,13H,4,7-12,16H2;2*1H |
InChI-Schlüssel |
QDHUQMPIRLHXNS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C[NH+](CCC1(C=O)C2=CC=CC=C2)CCC[NH3+].[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


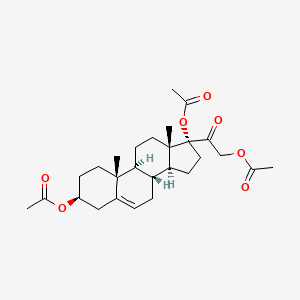
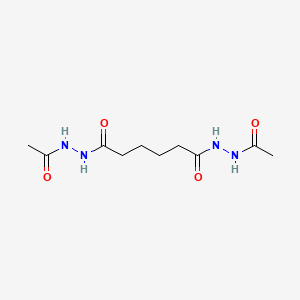


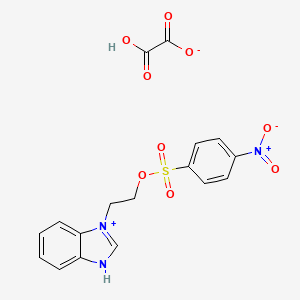


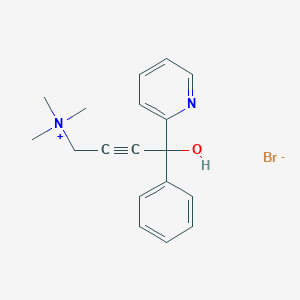



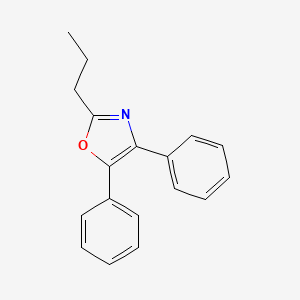
![1-[3-(2-chlorophenothiazin-10-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride](/img/structure/B13734489.png)
